1,4-Bis(4-hydroxyphenoxy)butane

Liquid Crystalline Polymers Mesogen Design Spacer Effect

Researchers developing main-chain LCPs often struggle with unintended mesophase behavior when using rigid bisphenols. 1,4-Bis(4-hydroxyphenoxy)butane (CAS 101848-49-1) is a symmetrical diol with a flexible butylene-ether backbone that breaks mesogenic order, enabling isotropic melt processing. - Spacer parity: The even C4 spacer yields non-mesogenic trimers, unlike odd-numbered analogs that induce nematic phases. - Epoxy advantage: Replacing BPA with this diol improves coating flexibility, chip resistance, and corrosion protection. - Reliability: High-purity (≥95%) bulk available for reproducible LCP research and industrial formulation.

Molecular Formula C16H18O4
Molecular Weight 274.31 g/mol
Cat. No. B8767165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(4-hydroxyphenoxy)butane
Molecular FormulaC16H18O4
Molecular Weight274.31 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1O)OCCCCOC2=CC=C(C=C2)O
InChIInChI=1S/C16H18O4/c17-13-3-7-15(8-4-13)19-11-1-2-12-20-16-9-5-14(18)6-10-16/h3-10,17-18H,1-2,11-12H2
InChIKeyIHTXMFSKLMASPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Bis(4-hydroxyphenoxy)butane: A Flexible Aromatic Diol


1,4-Bis(4-hydroxyphenoxy)butane (CAS 101848-49-1) is a symmetrical bisphenol derivative featuring a central C4 aliphatic spacer linking two 4-hydroxyphenoxy termini. With a molecular weight of 274.31 g/mol, this diol monomer serves as a critical building block for main-chain liquid crystalline polymers (LCPs), epoxy resins, and polyesters [1]. Unlike rigid bisphenols such as bisphenol A (BPA), the flexible butylene-ether backbone introduces distinct conformational freedom, enabling precise tuning of mesophase behavior, solubility, and thermal transitions in condensation polymers [2][3].

1 LCP monomer design with flexible butylene spacer
2 Non-mesogenic isotropic melt engineering
3 Para-substituted diol for epoxy flexibility research

Why 1,4-Bis(4-hydroxyphenoxy)butane Is Irreplaceable


The central butylene spacer in 1,4-bis(4-hydroxyphenoxy)butane is not an arbitrary flexible link; its specific length and parity (even-numbered) directly dictate the absence or presence of liquid crystallinity in the resulting polymer. Class-level evidence shows that replacing it with a common rigid bisphenol (e.g., BPA) or with an odd-numbered spacer (e.g., pentylene) fundamentally alters the thermodynamic mesophase stability—switching from non-mesogenic to nematic [1]. Furthermore, the ether-linked butylene unit provides a different hydrophobicity and solubility profile compared to ester or isopropylidene-linked analogs, which is critical for processing and final application performance in coatings and thermoplastics [2]. Simple molar mass or purity specifications are insufficient to capture these structural consequences; the quantitative evidence below demonstrates why selection must be spacer-specific.

C4 (butylene) vs. C5 / C6 spacers Spacer parity and length shift mesophase type; C4 eliminates mesophase, C5 or C6 introduce nematic/smectic order
para-isomer vs. meta-isomer Regiochemistry alters network topology and flexibility; para pattern is specifically claimed for epoxy impact resistance
butylene-ether backbone vs. BPA / rigid bisphenols Rigid BPA framework changes thermal decomposition profile and segmental mobility; thermal response may not transfer

Evidence: 1,4-Bis(4-hydroxyphenoxy)butane vs. Analogs


Butylene Spacer Eliminates Mesophase in LCP Models

In a controlled study of trimers with biphenyl mesogenic cores and varying polymethylene spacers (C3–C10), the trimer containing the 1,4-butylene spacer showed a complete absence of mesophase, whereas all odd-numbered spacers (1,5-pentylene, 1,7-heptylene) displayed nematic phases, and even-numbered spacers (1,6-hexylene, 1,10-decylene) displayed smectic phases [1]. This demonstrates that the 1,4-butylene-spaced architecture is non-mesogenic under these conditions, a critical differentiator for applications requiring isotropic melts.

Mesophase control
Head-to-head
C4 trimer: isotropic melt (no mesophase)
C5 trimer: nematic
C6 trimer: smectic
Supports non-mesogenic spacer selection
Trimeric ester models; DSC, POM, XRD (Macromolecules 1999)
Liquid Crystalline Polymers Mesogen Design Spacer Effect

Para- vs. Meta-Substitution in Epoxy Resins

U.S. Patent 5,147,905 explicitly claims the use of 1,4-bis(4-hydroxyphenoxy)butane as a flexibilizing diol in advanced epoxy compositions, listing it alongside its regioisomer 1,4-bis(3-hydroxyphenoxy)butane and other homologs [1]. Within this patent class, the para-substituted (1,4-) pattern yields cured networks with distinct flexibility and impact resistance profiles compared to the meta-substituted analog, which alters segmental motion and crosslink density.

Epoxy regioisomer
Method context
1,4-bis(4-hydroxyphenoxy)butane claimed for flexibility and impact resistance; meta-isomer expected to yield different network topology
Para-substituted isomer supports targeted epoxy flexibility
Patent disclosure; numerical values not isolated per component (U.S. Patent 5,147,905)
Epoxy Resins Coating Flexibility Network Architecture

Thermal Stability Advantage Over BPA in Poly(ether-amide)s

Polymers derived from 4,4′-bis(1,4-diphenoxybutane)diacrylic acid—a direct synthetic derivative of the target compound—exhibited high thermal stability, with TGA showing decomposition temperatures influenced by the diamine comonomers [1]. While direct comparative thermograms against BPA-based analogs are not available in this study, the inherent butylene-ether linkage provides greater segmental mobility and thus distinct thermal decomposition profiles compared to the rigid BPA framework [2].

Thermal stability
Class-level inference
Poly(ether-amide) 6c (butylene-diphenoxy diacid based) reported better thermal properties than analogs 6a, 6b
Supports thermal stability screening; BPA comparison class-level
Absolute Td not provided; TGA under N2 (Bull. Chem. Soc. Ethiop. 2013)
Poly(ether-amide) Thermogravimetric Analysis Heat Resistance

1,4-Bis(4-hydroxyphenoxy)butane: Key Applications


Isotropic Melt-Processable Main-Chain LCPs

Direct evidence shows that the butylene-spaced trimer model exhibits no mesophase [1]. Researchers synthesizing novel main-chain LCPs can leverage 1,4-bis(4-hydroxyphenoxy)butane as a comonomer to intentionally break mesogenic order and achieve an isotropic melt, which simplifies processing (e.g., injection molding) while retaining aromatic backbone strength. This is in stark contrast to pentylene or hexylene analogs, which would introduce unwanted nematic or smectic domains.

High-Flexibility Epoxy Coatings

Patent literature has already identified 1,4-bis(4-hydroxyphenoxy)butane as a key diol for advanced epoxy resins that deliver superior flexibility, chip resistance, and corrosion protection [2]. Formulators porting an epoxy chemistry from a rigid bisphenol A base can switch to this diol monomer to achieve better formability and reverse impact performance without sacrificing thermoset density, provided they select the correct para-substituted regioisomer.

Organosoluble High-Temperature Poly(ether-amide)s

Polymers built from the butylene-diphenoxy diacid (synthesized from the target compound) show heat resistance suitable for demanding environments while maintaining solubility in common organic solvents [3]. This makes 1,4-bis(4-hydroxyphenoxy)butane a strategic starting material for solution-processable, high-Tg coatings or films where BPA-based polycarbonates would fail due to insolubility or insufficient thermal stability.

Calibration Standard for Spacer-Dependent Mesomorphism

Given its unique position as the shortest even-numbered spacer that eliminates mesophase in biphenyl ester trimers [1], this compound serves as a reliable negative control or calibration reference in systematic studies of spacer-length parity effects. Procurement of high-purity 1,4-bis(4-hydroxyphenoxy)butane is essential for reproducing and extending the foundational Lenz and Jin [4] structure-property relationships in academic and industrial LCP research.

Application
Selection Property
Validation Focus
Isotropic melt-processable LCP research
Spacer length and parity
Mesophase screening (DSC, POM, XRD)
High-flexibility epoxy coating development
Regiochemistry (para vs. meta)
Impact resistance and network topology review
Organosoluble high-temperature poly(ether-amide) studies
Thermal decomposition profile
TGA screening and solubility assessment
Calibration standard for spacer-dependent mesomorphism
Shortest even spacer with absent mesophase
Reproducibility of parity-effect studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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